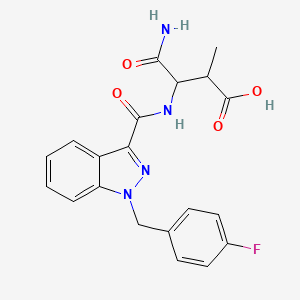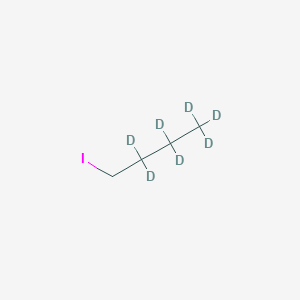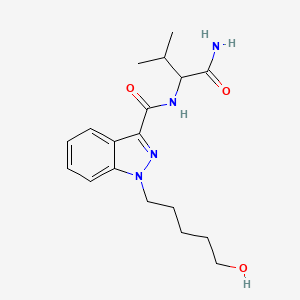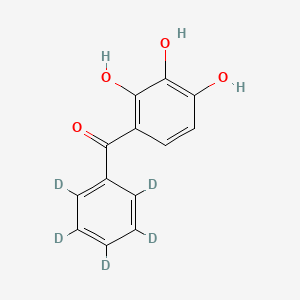
LPS highly purified from Escherichia coli O113
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LPS highly purified from Escherichia coli O113 is a form of lipopolysaccharide (LPS) extracted from wild-type S-form E. coli serotype O113:H10. This product is prepared by proprietary chromatographic methods that effectively remove traces of protein and nucleic acid while maintaining a consistently high concentration of endotoxin units. E. coli serotype O113 has been used as the National Reference Endotoxin and as the Second International Standard for Endotoxin.
Wissenschaftliche Forschungsanwendungen
Cellular Localization and Time Course in Animal Models
- LPS chemically extracted from gram-negative bacteria like Escherichia coli O111:B4 is used in animal models to study endotoxemia. Its cellular localization and duration in rat organs were notably different compared to injections of live bacteria. The study demonstrated the distinct behavior of antigenic LPS in tissues depending on its form, highlighting that models using purified LPS might not fully represent gram-negative bacteremia (Ge, Ezzell, Tompkins, & Warren, 1994).
Method for Efficient Preparation
- A method for the efficient preparation of highly purified lipopolysaccharides (LPS) using hydrophobic interaction chromatography was developed. This method is suitable for purifying cell wall-bound LPS after hot phenol-water extraction and for isolating extracellular LPS from supernatants. It offers superior purity with minimal loss of LPS compared to traditional methods (Muck, Ramm, & Hamburger, 1999).
Role in Bacterial Adhesion
- Atomic force microscopy was utilized to study the O-antigen of LPS among E. coli strains, including O113. The length of LPS, influenced by the O-antigen, affects the bacteria's binding to biomolecules and cells. LPS length was found to correlate with the adhesion force, suggesting its role in bacterial interaction with surfaces (Strauss, Burnham, & Camesano, 2009).
Immunogenicity in Conjugate Vaccines
- Studies on conjugate vaccines composed of E. coli O111 O-specific polysaccharide and tetanus toxoid revealed variations in immunogenicity. This highlighted the potential of LPS in vaccine development and its effectiveness in eliciting immune responses (Gupta, Egan, Bryla, Robbins, & Szu, 1995).
Signaling in Human Leukocytes
- Research on E. coli showed that whole bacteria and LPS can signal to human leukocytes, indicating a mechanism for detecting invading microorganisms. This study suggests that LPS's role goes beyond being a structural component, having active involvement in immune responses (Katz, Chen, Chen, Doerfler, Elsbach, & Weiss, 1996).
Analysis of Electrophoretic Heterogeneity
- Electrophoretic analysis of purified LPS from E. coli revealed serogroup-specific banding patterns. This study confirmed the electrophoretic heterogeneity of LPS and its potential use in strain identification and understanding bacterial virulence (Karch, Leying, & Opferkuch, 1984).
Monoclonal Antibodies and Immunoprotection
- The development of monoclonal antibodies reactive with E. coli LPS, including O111:B4, provided insights into LPS's immunoprotective properties. Such antibodies target specific epitopes within the LPS structure, indicating their potential in therapeutic applications (Coughlin & Bogard, 1987).
Eigenschaften
Produktname |
LPS highly purified from Escherichia coli O113 |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






